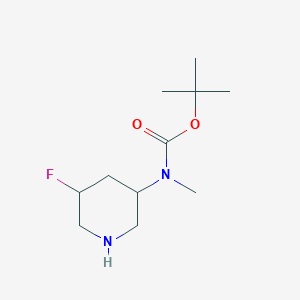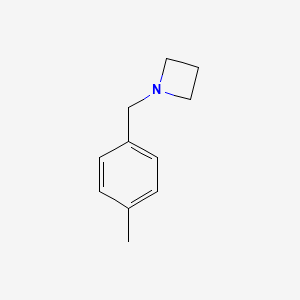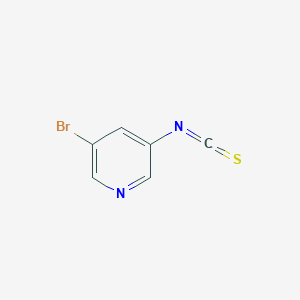
Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate: is a chemical compound characterized by its unique molecular structure, which includes a thienyl group and an oxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-methylthiophene-2-carboxylic acid as the starting material.
Synthetic Steps: The process involves converting the carboxylic acid to its corresponding acid chloride, followed by cyclization to form the oxazole ring.
Reaction Conditions: The cyclization step is usually carried out under high-temperature conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4 and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Substituted oxazoles and thienyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents. Industry: The compound is utilized in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The exact mechanism by which Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Thiazoles: These compounds share structural similarities with oxazoles and are known for their diverse biological activities.
Pyrazoles: Another class of heterocyclic compounds with potential medicinal applications.
Isoxazoles: Structurally related to oxazoles, these compounds also exhibit various biological activities.
Uniqueness: Methyl 5-Methyl-2-(2-thienyl)oxazole-4-carboxylate stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 5-methyl-2-thiophen-2-yl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)11-9(14-6)7-4-3-5-15-7/h3-5H,1-2H3 |
InChI Key |
OQRVHMKMEGOTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15332844.png)
![Methyl 2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B15332849.png)


![2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diamine](/img/structure/B15332859.png)




![Methyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15332896.png)
![6-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15332911.png)


